molecular formula C13H13NO4S B12648759 5-Amino-2-(o-tolyloxy)benzenesulphonic acid CAS No. 93893-58-4

5-Amino-2-(o-tolyloxy)benzenesulphonic acid

Cat. No.: B12648759
CAS No.: 93893-58-4
M. Wt: 279.31 g/mol
InChI Key: XSPLXTVIPOKKOJ-UHFFFAOYSA-N
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Description

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is an organic compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound is characterized by the presence of an amino group, a tolyloxy group, and a benzenesulphonic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid typically involves the reaction of 2-(o-tolyloxy)benzenesulphonic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a multi-step process that includes sulfonation, nitration, and reduction reactions. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(o-tolyloxy)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-(o-tolyloxy)benzenesulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tolyloxy and benzenesulphonic acid groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(p-tolyloxy)benzenesulphonic acid
  • 5-Amino-2-(m-tolyloxy)benzenesulphonic acid
  • 5-Amino-2-(o-tolyloxy)benzoic acid

Uniqueness

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

93893-58-4

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

5-amino-2-(2-methylphenoxy)benzenesulfonic acid

InChI

InChI=1S/C13H13NO4S/c1-9-4-2-3-5-11(9)18-12-7-6-10(14)8-13(12)19(15,16)17/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

XSPLXTVIPOKKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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